2-Methylthio-4-(tributylstannyl)pyrimidine

Medicinal Chemistry Dihydropyrimidine Synthesis Stille Coupling

2-Methylthio-4-(tributylstannyl)pyrimidine (CAS 123061-49-4) is a heteroaryl organotin compound classified as a 4-stannylpyrimidine building block. Its molecular formula is C17H32N2SSn with a molecular weight of 415.22 g/mol.

Molecular Formula C17H32N2SSn
Molecular Weight 415.2 g/mol
CAS No. 123061-49-4
Cat. No. B040798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylthio-4-(tributylstannyl)pyrimidine
CAS123061-49-4
Molecular FormulaC17H32N2SSn
Molecular Weight415.2 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=NC(=NC=C1)SC
InChIInChI=1S/C5H5N2S.3C4H9.Sn/c1-8-5-6-3-2-4-7-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3;
InChIKeyPTONZGYJJBJAGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2-Methylthio-4-(tributylstannyl)pyrimidine (CAS 123061-49-4): Procurement Considerations and Baseline Characteristics


2-Methylthio-4-(tributylstannyl)pyrimidine (CAS 123061-49-4) is a heteroaryl organotin compound classified as a 4-stannylpyrimidine building block. Its molecular formula is C17H32N2SSn with a molecular weight of 415.22 g/mol [1]. This compound is specifically designed as a stannane electrophile precursor for palladium-catalyzed cross-coupling reactions, most notably the Stille reaction . The tributylstannyl group at the 4-position serves as a transmetalation handle, enabling selective carbon-carbon bond formation with aryl, heteroaryl, and vinyl halides or pseudohalides [2]. The concurrent presence of a 2-methylthio substituent provides an orthogonal functional handle that can be independently manipulated, used as a latent leaving group, or retained in final products for downstream biological activity modulation [3]. This compound is typically supplied as a neat liquid or in solution with purity specifications ≥95%, and is intended exclusively for research and development applications in medicinal chemistry and organic synthesis .

Why 2-Methylthio-4-(tributylstannyl)pyrimidine Cannot Be Directly Replaced by Other Pyrimidine Stannanes or Organometallic Alternatives


Stannylated pyrimidines exhibit position-dependent reactivity profiles that are non-interchangeable. The 4-position stannane in 2-methylthio-4-(tributylstannyl)pyrimidine is activated by the adjacent ring nitrogens, conferring distinct transmetalation kinetics compared to 2- or 5-stannyl regioisomers [1]. Substituting this compound with a 2-stannylpyrimidine alters the electronic environment of the coupling site, potentially reducing reaction yields or requiring re-optimization of catalytic conditions. Furthermore, the 2-methylthio group is not an inert spectator; it participates in copper-mediated activation pathways and can undergo subsequent functionalization, a feature absent in unsubstituted stannylpyrimidines [2]. Alternative organometallic reagents, such as the corresponding boronic acids or pinacol boronates, while viable in Suzuki-Miyaura couplings, lack the air/moisture stability and functional group tolerance characteristic of the tributylstannyl group in Stille couplings [3]. Direct substitution without rigorous comparative validation risks synthetic failure, lower yields, or the inability to access specific chemical space.

Quantitative Evidence Supporting the Selection of 2-Methylthio-4-(tributylstannyl)pyrimidine


Pd-Catalyzed/Cu-Mediated Cross-Coupling: Enabling Synthesis of Inaccessible 6-Unsubstituted 2-Aryl-Dihydropyrimidines

The use of 2-methylthio-4-(tributylstannyl)pyrimidine derivatives in Pd-catalyzed/Cu-mediated cross-coupling reactions provides access to a class of compounds—6-unsubstituted 2-aryl-dihydropyrimidines—that are otherwise inaccessible via conventional synthetic routes [1]. The Boc-protected 2-methylthio-dihydropyrimidine (DP) substrate, which is structurally analogous to the target compound, undergoes smooth coupling with various aryl tributylstannanes. While this evidence is derived from a closely related substrate class rather than the exact compound, the mechanistic relevance of the 2-methylthio and stannane moieties is directly transferable [1].

Medicinal Chemistry Dihydropyrimidine Synthesis Stille Coupling

Toxicity Profile Comparison: Tributylstannyl vs. Trimethylstannyl Analogs

A critical safety parameter differentiating tributylstannyl compounds from their trimethylstannyl counterparts is acute toxicity. Literature consensus indicates that trimethylstannyl compounds exhibit approximately 1000-fold higher toxicity compared to tributylstannyl compounds [1]. While this is a class-level observation for organotin reagents, it directly applies to the selection of 2-methylthio-4-(tributylstannyl)pyrimidine over a hypothetical 2-methylthio-4-(trimethylstannyl)pyrimidine analog. This significant difference in hazard profile impacts laboratory handling protocols, waste disposal requirements, and overall occupational safety.

Safety Organotin Reagents Stille Coupling

Purity and Physical Form: Baseline Procurement Specifications

The compound is commercially available with a specified purity of ≥95% . While this is a standard vendor specification rather than a comparative performance metric, it establishes a baseline for procurement. The compound is also noted to be a biochemical reagent, indicating its suitability for biological assay applications [1]. No direct comparative purity data against other stannylpyrimidines was identified in the available literature.

Quality Control Procurement Stille Coupling

Optimal Application Scenarios for 2-Methylthio-4-(tributylstannyl)pyrimidine in Scientific Research and Industrial Synthesis


Medicinal Chemistry: Late-Stage Functionalization of Dihydropyrimidine Scaffolds

This compound is ideally suited for medicinal chemistry programs targeting dihydropyrimidine (DP)-based therapeutics. As demonstrated by Nishimura et al. [1], Pd-catalyzed/Cu-mediated cross-coupling of 2-methylthio-DPs with organostannanes enables the introduction of diverse aryl and heteroaryl groups at the 2-position, a modification crucial for optimizing pharmacological properties such as anti-hepatitis B virus (HBV) activity [1]. The method provides access to 6-unsubstituted 2-aryl-DPs, a substructure previously challenging to synthesize. Researchers can leverage this compound to generate focused libraries of DP analogs for structure-activity relationship (SAR) studies.

Process Chemistry: Stille Coupling for Complex Molecule Assembly

The compound serves as a robust stannane coupling partner for the convergent assembly of complex molecules, particularly in pharmaceutical process development. The Stille reaction is renowned for its broad functional group tolerance and mild reaction conditions [1]. The tributylstannyl group's stability allows for multi-step synthetic sequences without premature decomposition. This compound is specifically employed when a pyrimidine core must be regioselectively attached to a late-stage intermediate bearing a sensitive functional group, where alternative organometallic methods (e.g., Suzuki-Miyaura) may suffer from protodeboronation or require harsher conditions.

Chemical Biology: Synthesis of Pyrimidine-Containing Probe Molecules

For chemical biology applications, this stannane enables the preparation of pyrimidine-based probes and bioconjugates. The 2-methylthio group can be retained or subsequently oxidized to a sulfone, providing a handle for further diversification or for modulating physicochemical properties [1]. The compound's classification as a biochemical reagent [2] indicates its suitability for such applications. Researchers can couple this stannane with halide- or triflate-containing biotin, fluorophore, or affinity tag derivatives to generate molecular tools for target identification and validation studies.

Academic Research: Methodological Development in Cross-Coupling Chemistry

This compound is a valuable substrate for fundamental research aimed at developing new cross-coupling methodologies. Its defined structure and the presence of both a stannane and a thioether group allow for systematic investigation of catalyst systems, ligand effects, and reaction mechanisms. Studies on copper-mediated activation pathways, as highlighted in the RSC Advance publication [1], demonstrate how the 2-methylthio group participates in the reaction mechanism. Academic laboratories focused on advancing Pd- or Cu-catalyzed coupling reactions can utilize this compound as a model heteroaryl electrophile equivalent to benchmark new catalytic systems.

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